molecular formula C17H18BrNO3S B15003038 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15003038
M. Wt: 396.3 g/mol
InChI Key: KRXYNOJNDQQXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a sulfonyl group attached to a substituted phenyl ring (4-bromo-3-ethoxy). This structural motif is significant in medicinal chemistry due to tetrahydroisoquinoline's prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

2-(4-bromo-3-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18BrNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3

InChI Key

KRXYNOJNDQQXFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Ethoxylation: Introduction of the ethoxy group via an ethoxylation reaction, often using ethyl iodide (C2H5I) and a base like potassium carbonate (K2CO3).

    Sulfonylation: Attachment of the sulfonyl group using a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Cyclization: Formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, involving the condensation of an appropriate aldehyde with an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline core to its corresponding quinoline derivative using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and ethoxy group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Bromo vs. Methoxy : Bromine’s inductive electron-withdrawing effect contrasts with methoxy’s resonance donation. This affects charge distribution, influencing binding to targets like enzymes or receptors .
  • Ethoxy vs. Trifluoromethyl : Ethoxy enhances solubility via polarity, while trifluoromethyl improves stability and lipophilicity .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/State Reference
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline ~437.3 (estimated) 4-Bromo-3-ethoxyphenylsulfonyl Not reported Target
N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide 418.49 4-Methoxyphenylsulfonyl, carboxamide Not reported
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline 371.099 3-Bromo, 6,8-dichloro, 2-methyl Not reported
2-(Trifluoroacetyl)-1,2,3,4-tetrahydro-6-isoquinolinesulfonyl chloride 327.701 Trifluoroacetyl, sulfonyl chloride Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.